2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Catalog No.
S6530217
CAS No.
1527505-56-1
M.F
C14H19BO3
M. Wt
246.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)be...

CAS Number

1527505-56-1

Product Name

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Molecular Formula

C14H19BO3

Molecular Weight

246.1

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound characterized by its unique structure that incorporates both a benzaldehyde moiety and a boron-containing dioxaborolane group. Its molecular formula is C14H19BO3C_{14}H_{19}BO_3, with a molar mass of approximately 246.11 g/mol. This compound appears as a solid at room temperature, typically presenting as a white to colorless powder or liquid. The presence of the tetramethyl-1,3,2-dioxaborolane group enhances its chemical reactivity, making it a valuable intermediate in various synthetic applications .

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde does not exhibit biological activity itself. However, it serves as a building block in Suzuki-Miyaura coupling reactions. The mechanism of this reaction involves a series of steps where the palladium catalyst activates both the boronic acid and the halide coupling partner, leading to the formation of a new carbon-carbon bond [].

  • Organic synthesis: The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly abbreviated as pinacolborane) suggests this molecule could be a useful building block in organic synthesis. Pinacolborane is a valuable functional group used in Suzuki-Miyaura coupling reactions []. These reactions are powerful tools for constructing carbon-carbon bonds, which are fundamental to the synthesis of many complex organic molecules [].

Due to the absence of extensive research specific to 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, further investigation is needed to confirm its potential applications in organic synthesis.

  • Medicinal chemistry: The aldehyde group and the methyl group on the benzene ring provide reactive sites for further functionalization, which could be useful in the development of new pharmaceuticals. However, there is currently no data available on the biological activity or potential therapeutic applications of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde itself.

The chemical reactivity of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is primarily influenced by the aldehyde functional group and the boron atom in the dioxaborolane. Key reactions include:

  • Nucleophilic Addition: The aldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols.
  • Cross-Coupling Reactions: The boron atom facilitates cross-coupling reactions with organometallic reagents, such as Grignard or lithium reagents, which can be utilized in forming carbon-carbon bonds.
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid under appropriate conditions.

These reactions make this compound useful in synthetic organic chemistry for building complex molecular architectures.

While specific biological activity data for 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is limited, compounds containing dioxaborolane groups have been studied for potential pharmacological properties. Boron-containing compounds are known to exhibit unique interactions with biological systems, influencing enzyme activity and potentially acting as inhibitors or modulators in various biochemical pathways .

Several methods can be employed to synthesize 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde:

  • Boronate Ester Formation: The compound can be synthesized by reacting 2-methyl-4-formylphenol with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst.
  • Direct Boronation: Another method involves the direct boronation of 2-methyl-4-formylphenol using boron reagents under controlled conditions.

These synthesis methods highlight the versatility of boron chemistry in creating functionalized organic compounds.

The primary applications of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde include:

  • Synthetic Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties may be exploited in developing new materials or coatings due to its reactive functional groups.

The compound's reactivity and structural features make it valuable in both academic research and industrial applications.

Several compounds share structural similarities with 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. These include:

Compound NameMolecular FormulaUnique Features
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydeC13H18BNO3C_{13}H_{18}BNO_3Lacks methyl substitution on the benzene ring
4-MethoxybenzaldehydeC9H10O3C_{9}H_{10}O_3Contains a methoxy group instead of a dioxaborolane
4-(Boronate)benzaldehydeC13H17BO3C_{13}H_{17}BO_3Directly incorporates a boronate group without dioxaborolane

The uniqueness of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde lies in its dual functionality as both an aldehyde and a boron-containing compound, which enhances its utility in synthetic applications compared to other similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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